molecular formula C13H10Cl2N4O2S2 B2832096 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1207050-29-0

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2832096
CAS No.: 1207050-29-0
M. Wt: 389.27
InChI Key: CEPDUFDAZOAXNC-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and a dichlorothiophene moiety

Preparation Methods

The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 2,5-dichlorothiophene-3-carboxylic acid under acidic conditions.

    Pyrazole Ring Formation: The pyrazole ring is formed by reacting 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with appropriate reagents.

    Coupling Reaction: The final step involves coupling the thiazole and pyrazole intermediates using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under controlled conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms on the dichlorothiophene ring, using nucleophiles like amines or thiols to form substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Material Science: It is explored for its use in the synthesis of advanced materials, including organic semiconductors and conductive polymers.

    Biological Research: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential to inhibit key enzymes involved in inflammation and cancer progression.

Comparison with Similar Compounds

When compared to similar compounds, N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

  • N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)acetamide
  • N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)isobutyramide
  • N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

These compounds share the dichlorothiophene and thiazole moieties but differ in other functional groups, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4O2S2/c1-19-4-7(12(18-19)21-2)11(20)17-13-16-8(5-22-13)6-3-9(14)23-10(6)15/h3-5H,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPDUFDAZOAXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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